![molecular formula C17H24N2O2 B11786913 Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with unsaturated carbonyl compounds such as acrolein, crotonaldehyde, and cinnamaldehyde . The reactions are carried out in methanol in the presence of triethylamine, resulting in high yields of the desired product .
Industrial Production Methods
the ease of preparation from accessible and inexpensive starting materials suggests that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine for the Michael reaction, and various oxidizing and reducing agents for other transformations .
Major Products Formed
The major products formed from these reactions include 6- and 6,8-substituted derivatives of the original compound .
Scientific Research Applications
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.
9-Borabicyclo[3.3.1]nonane (9-BBN): Used in hydroboration reactions and has a similar bicyclic structure.
Uniqueness
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3 |
InChI Key |
QXNYDGDGCRFDBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


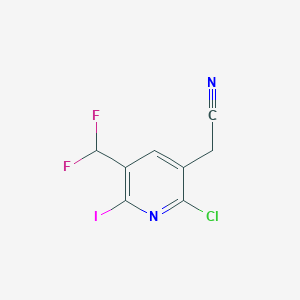
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)

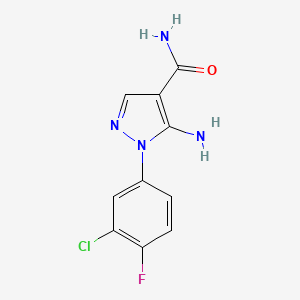

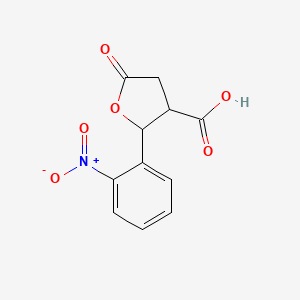

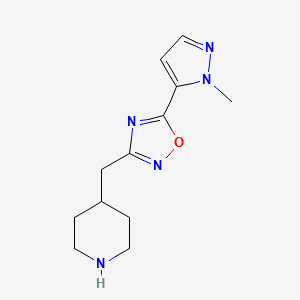
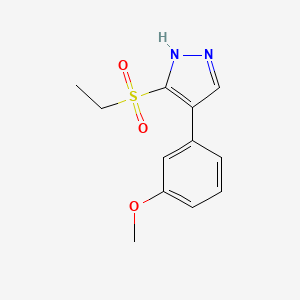
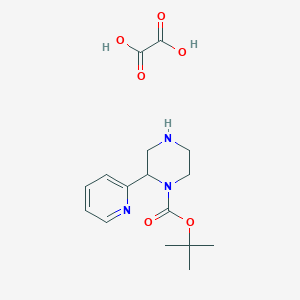


![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
